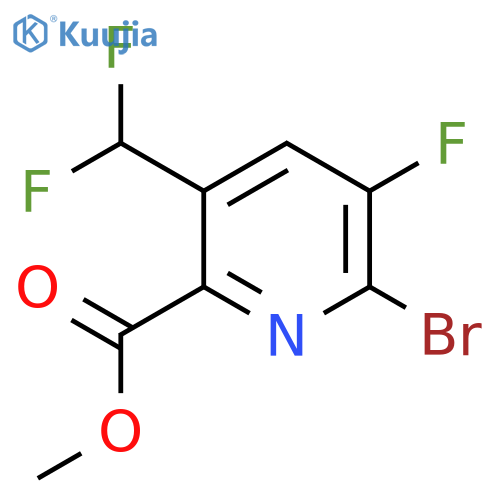Cas no 1805363-28-3 (Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate)

1805363-28-3 structure
商品名:Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate
CAS番号:1805363-28-3
MF:C8H5BrF3NO2
メガワット:284.030011892319
CID:4860140
Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate
-
- インチ: 1S/C8H5BrF3NO2/c1-15-8(14)5-3(7(11)12)2-4(10)6(9)13-5/h2,7H,1H3
- InChIKey: APVUMJXOBILFTL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=C(C(F)F)C(C(=O)OC)=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 39.2
Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029061263-1g |
Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate |
1805363-28-3 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
1805363-28-3 (Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate) 関連製品
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
